molecular formula C16H17ClN2O5S B13828872 O-Ethyl Chlorthalidone Hydrate

O-Ethyl Chlorthalidone Hydrate

Cat. No.: B13828872
M. Wt: 384.8 g/mol
InChI Key: SFVBKFOWELOUOE-UHFFFAOYSA-N
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Description

O-Ethyl Chlorthalidone, also known as 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide, is a derivative of chlorthalidone. This compound belongs to the class of thiazide-like diuretics, which are commonly used to treat hypertension and edema. The ethyl derivative is noted for its increased solubility in water compared to chlorthalidone itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl Chlorthalidone involves the ethylation of chlorthalidone. The process typically includes the reaction of chlorthalidone with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the ethylation process .

Industrial Production Methods

Industrial production of O-Ethyl Chlorthalidone follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl Chlorthalidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

O-Ethyl Chlorthalidone has a wide range of applications in scientific research:

Mechanism of Action

O-Ethyl Chlorthalidone exerts its effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The compound’s diuretic effect is primarily due to its action on the Na+/Cl− symporter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl Chlorthalidone is unique due to its increased water solubility compared to chlorthalidone, which may enhance its bioavailability and therapeutic efficacy. This property makes it a promising candidate for further pharmaceutical development .

Properties

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.8 g/mol

IUPAC Name

2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;hydrate

InChI

InChI=1S/C16H15ClN2O4S.H2O/c1-2-23-16(12-6-4-3-5-11(12)15(20)19-16)10-7-8-13(17)14(9-10)24(18,21)22;/h3-9H,2H2,1H3,(H,19,20)(H2,18,21,22);1H2

InChI Key

SFVBKFOWELOUOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.O

Origin of Product

United States

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